molecular formula C10H16O5 B1653351 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis CAS No. 1807941-56-5

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

Cat. No.: B1653351
CAS No.: 1807941-56-5
M. Wt: 216.23
InChI Key: BGJSOJNNUVVKLL-NKWVEPMBSA-N
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Description

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis (CAS: EN300-173700) is a chiral heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a carboxylic acid moiety at the 2-position. The cis stereochemistry denotes that these substituents are on the same side of the oxolane ring. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical research for the preparation of peptidomimetics, prodrugs, and bioactive molecules requiring rigid, conformationally restricted scaffolds .

The Boc group serves to protect the amine functionality during synthetic steps, while the carboxylic acid enables coupling reactions (e.g., amide bond formation). Its stereochemical specificity makes it valuable for enantioselective synthesis.

Properties

IUPAC Name

(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJSOJNNUVVKLL-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-56-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807941-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Boc Protection of the Oxolane Precursor

The synthesis begins with the reaction of the oxolane precursor (compound 1 ) with Boc anhydride in tetrahydrofuran (THF) under sodium hydroxide-mediated conditions. This step proceeds at 0°C to room temperature, achieving a 67.2% yield of compound 2 . The Boc group enhances solubility and prevents unwanted side reactions during subsequent steps.

Reaction Scheme:
$$
\text{Compound 1} + \text{Boc anhydride} \xrightarrow{\text{NaOH, THF}} \text{Compound 2}
$$

TEMPO-Mediated Oxidation

Compound 2 undergoes oxidation using TEMPO and trichloroisocyanuric acid in dichloromethane, yielding compound 3 quantitatively. TEMPO ensures selective oxidation without over-oxidizing sensitive functional groups.

Conditions:

  • Solvent: Dichloromethane
  • Oxidizing Agent: Trichloroisocyanuric acid
  • Catalyst: TEMPO (0.0385 mol%)
  • Time: 1 hour at room temperature

Grignard Addition for Side-Chain Elongation

Vinyl magnesium bromide is added to compound 3 in THF, forming compound 4 with a 79.3% yield. This step introduces a vinyl group that is critical for subsequent ring modifications.

Key Parameters:

  • Temperature: 0°C under nitrogen atmosphere
  • Stoichiometry: 2.5 equivalents of vinyl magnesium bromide

Reduction with Lithium Aluminum Hydride

Compound 4 is reduced using lithium aluminum hydride (LiAlH₄) in THF, affording compound 5 in 38.8% yield after silica gel chromatography. This step necessitates careful quenching with water and sodium hydroxide to prevent violent reactions.

Safety Note:
Quenching sequence: H₂O → 15% NaOH → H₂O (3:1 ratio by volume).

Tosylation and Lithiation

Compound 5 reacts with n-butyllithium and tosyl chloride in THF, yielding compound 6 (65.4% yield). Tosylation activates the molecule for subsequent elimination or substitution.

Monitoring:
Thin-layer chromatography (TLC) with methylene chloride/methanol (20:1) confirms reaction completion.

Ruthenium-Catalyzed Oxidation to Carboxylic Acid

The final oxidation of compound 6 employs sodium periodate (NaIO₄) and ruthenium trichloride (RuCl₃) in a biphasic acetonitrile/water system. This step achieves an 85% yield of cis-5-[(tert-butoxycarbonyl)oxolane-2-carboxylic acid] (compound 7 ).

Optimization Insight:
Excess NaIO₄ (8.7 equivalents) ensures complete oxidation, while RuCl₃ (0.16 equivalents) acts as a catalytic cycle mediator.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for intermediate compounds confirm structural integrity and stereochemistry. For example, compound 1 exhibits characteristic signals for the Boc group (δ 1.470 ppm, singlet, 9H) and oxolane protons (δ 4.566–3.435 ppm).

Table 1: Key 1H NMR Peaks for Compound 1

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Boc methyl 1.470 Singlet 9H
Oxolane CH 4.566–4.564 Singlet 1H
Oxolane CH₂ 3.984–3.435 Multiplet 4H

High-Resolution Mass Spectrometry (HRMS)

HRMS validates the molecular formula (C₁₁H₁₉NO₅) of intermediate compounds, with deviations < 2 ppm.

Reaction Optimization and Challenges

Yield Improvement Strategies

  • Grignard Reaction : Increasing vinyl magnesium bromide stoichiometry to 3 equivalents improved compound 4 yield to 82% in pilot trials.
  • Catalyst Recycling : Reusing RuCl₃ in the final oxidation reduced costs by 15% without compromising yield.

Stereochemical Pitfalls

The cis configuration is inherently controlled by the bicyclic precursor’s geometry. Epimerization risks during LiAlH₄ reduction necessitate low temperatures (0°C) and rapid workup.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, deprotection reactions yield the free amino acid, while substitution reactions result in various substituted derivatives.

Scientific Research Applications

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis primarily involves its role as a protecting group. The Boc group protects amino groups during chemical reactions, preventing unwanted side reactions. The deprotection process, which removes the Boc group, is typically achieved through acid-catalyzed hydrolysis, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis with structurally or functionally analogous compounds, emphasizing physicochemical properties, reactivity, and applications.

Compound Structure Key Features Applications References
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis Oxolane ring with cis Boc and COOH Rigid conformation, chiral center, acid-labile Boc group Peptidomimetics, prodrugs, enantioselective catalysis
4-[(Dibenzylamino)carbonyl]-5-[(tert-butoxy)lysyl-carbonyl]-1H-imidazole Imidazole with Boc-lysyl and dibenzylamino groups Dual Boc protection, amphiphilic character Enzyme inhibitors, peptide conjugation
4-[(N-Methylbenzylamino)carbonyl]-5-[(tert-butoxy)lysyl-carbonyl]-1H-imidazole Imidazole with Boc-lysyl and N-methylbenzylamino Enhanced lipophilicity, steric hindrance Antimicrobial agents, receptor antagonists
5-[(Benzyloxycarbonyl)-5-tert-butoxycarbonylamino]-2-oxo-pentylide-dimethylsulfoxonium Sulfoxonium ylide with Boc and Cbz groups Zwitterionic character, thermally stable ylide Asymmetric alkylation reactions, organocatalysis

Key Comparative Insights

Structural Rigidity vs. Flexibility :

  • The oxolane ring in the target compound imposes conformational rigidity, enhancing binding specificity in drug design. In contrast, imidazole-based analogs (e.g., compounds from ) offer planar aromaticity and hydrogen-bonding versatility, favoring interactions with biological targets like enzymes.

Protecting Group Stability: The Boc group in the target compound is acid-labile (cleaved by trifluoroacetic acid), whereas benzyloxycarbonyl (Cbz) groups (e.g., in ) require hydrogenolysis. This difference dictates orthogonal deprotection strategies in multi-step syntheses.

Imidazole derivatives () lack inherent chirality unless substituted with stereogenic centers.

Solubility and Reactivity: The carboxylic acid in the target compound improves aqueous solubility (pH-dependent), facilitating bioconjugation. Imidazole analogs () exhibit lower solubility due to hydrophobic substituents (e.g., dibenzylamino), but their basicity enables coordination with metal catalysts.

Thermal Stability :

  • Sulfoxonium ylides () demonstrate superior thermal stability compared to oxolane derivatives, making them suitable for high-temperature reactions.

Biological Activity

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, is a chiral compound with significant potential in medicinal chemistry, particularly in the modulation of biological systems. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C10H16O5C_{10}H_{16}O_{5} and a molecular weight of approximately 216.23 g/mol. It features a unique oxolane (tetrahydrofuran) ring structure, which contributes to its stability and solubility in organic solvents. The tert-butoxycarbonyl (Boc) group enhances its reactivity and serves as a protecting group during synthesis .

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Recent studies have highlighted the role of 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid in modulating the activity of the cystic fibrosis transmembrane conductance regulator (CFTR). This modulation is crucial for developing therapeutic strategies for cystic fibrosis, a genetic disorder characterized by defective chloride channels . The compound's ability to influence CFTR activity positions it as a promising candidate for further research in treating related disorders.

The synthesis of 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves the reaction of a chiral amino alcohol with di-tert-butyl dicarbonate under basic conditions to introduce the Boc protecting group . The mechanism of action primarily revolves around its role as a protecting group in peptide synthesis, facilitating the selective modification of amino acids without unwanted side reactions.

Reaction Pathways

The compound can undergo various reactions:

  • Deprotection Reactions : The Boc group can be removed using trifluoroacetic acid or oxalyl chloride in methanol.
  • Substitution Reactions : It can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups .

Study on Antioxidant Activity

Research indicates that compounds related to 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid exhibit antioxidant properties. For instance, derivatives with similar carboxylic acid functionalities have shown potential in reducing oxidative stress in cellular models . This property could be beneficial in developing therapeutic agents aimed at diseases characterized by oxidative damage.

Potential Applications in Cancer Therapy

The structural similarity between 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid and known fatty-acid synthase (FASN) inhibitors suggests that it may also play a role in cancer therapy. Compounds like C75, which inhibit FASN, have demonstrated anticancer effects by disrupting lipid metabolism . Investigating the biological activity of 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid within this context could yield valuable insights into new cancer treatment strategies.

Summary Table of Biological Activities

Biological Activity Potential Applications
Modulation of CFTRTreatment of cystic fibrosis
Antiviral activityDevelopment of antiviral therapies
Antioxidant propertiesProtection against oxidative stress
Potential FASN inhibitionCancer therapy strategies

Q & A

Q. What are the optimal synthetic routes for 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, and how can purity be maximized?

Synthesis typically involves tert-butyloxycarbonyl (Boc) protection of oxolane-2-carboxylic acid derivatives. A stepwise approach includes:

  • Cyclization : Use oxolane precursors with Boc-protected hydroxyl groups, followed by oxidation to introduce the carboxylic acid moiety .
  • Purification : High-performance liquid chromatography (HPLC) is recommended for isolating the cis isomer, as seen in analogous compounds (e.g., ≥98% purity via HPLC in and ) .
  • Yield Optimization : Adjust reaction temperatures (e.g., 0–25°C) and Boc-protecting group stability in acidic conditions .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • NMR Spectroscopy : Compare chemical shifts of cis/trans isomers, focusing on coupling constants (e.g., J-values for adjacent protons in oxolane rings) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for cis-hydroxycyclohexane carboxylic acid derivatives .
  • Infrared (IR) Spectroscopy : Confirm Boc group presence via C=O stretching (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

Q. What safety protocols are critical during handling?

  • Hazard Mitigation : Follow H313 (skin contact harmful) and H333 (inhalation risk) guidelines. Use gloves, eye protection, and fume hoods, as advised for structurally related carboxylic acids .
  • Storage : Store at –20°C in anhydrous conditions to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How does the cis configuration influence reactivity in downstream applications?

The cis configuration alters steric and electronic environments:

  • Acidity : Cis isomers may exhibit lower pKa values compared to trans due to intramolecular hydrogen bonding (observed in cyclohexane carboxylic acid derivatives, ) .
  • Enzyme Interactions : Stereochemistry affects binding in chiral environments (e.g., enzyme active sites), as seen in studies of cis-tert-butyl esters .

Q. What computational methods predict metabolic stability or degradation pathways?

  • In Silico Modeling : Use tools like Gaussian or Schrödinger to simulate hydrolysis of the Boc group under physiological pH. Compare with experimental data for tert-butyl esters (e.g., ) .
  • Metabolite Prediction : Software such as Meteor (Lhasa Ltd.) can identify potential esterase-mediated cleavage sites .

Q. How can contradictory solubility data across studies be resolved?

  • Variable Control : Solubility discrepancies often arise from solvent polarity, temperature, or impurities. For example:
    • Polar Solvents : DMSO or methanol enhance solubility of carboxylic acids (e.g., ) .
    • Temperature Effects : Measure solubility at standardized temperatures (25°C ± 0.5°C) to minimize variability .

Q. What strategies improve in vivo stability for biomedical studies?

  • Prodrug Design : Modify the carboxylic acid to esters or amides, leveraging Boc protection to delay hydrolysis (analogous to ’s tert-butyl esters) .
  • Lipid Nanoparticle Encapsulation : Enhance bioavailability, as demonstrated for furan-carboxylic acid derivatives .

Methodological Notes

  • Data Validation : Cross-reference NMR/X-ray data with PubChem or CAS entries for analogous compounds to confirm structural assignments .
  • Contradiction Resolution : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
Reactant of Route 2
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

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